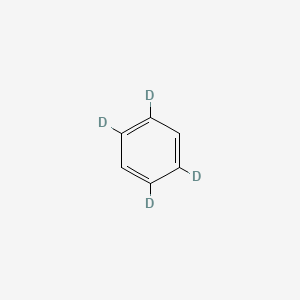

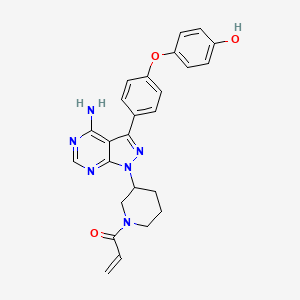

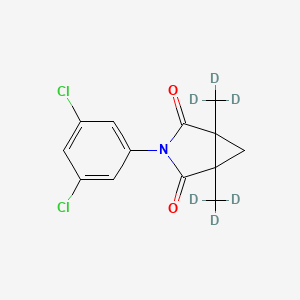

![molecular formula C23H25N3O3 B13440089 (1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI 99990 is a compound known for its role as a negative control in studies involving fatty acid synthase inhibitors. Fatty acid synthase is an enzyme critical for lipid metabolism, and inhibitors of this enzyme are being explored for their potential therapeutic applications in diseases related to lipid metabolism .

Preparation Methods

The preparation of BI 99990 involves synthetic routes that are designed to ensure its purity and efficacy as a control compound. The specific synthetic routes and reaction conditions for BI 99990 are not widely published, but it is known that it is synthesized to be an optical antipode of BI 99179, which is a potent fatty acid synthase inhibitor . Industrial production methods would likely involve standard organic synthesis techniques, including purification steps to ensure the compound’s integrity.

Chemical Reactions Analysis

BI 99990, being a control compound, is not typically subjected to extensive chemical reactions analysis like its active counterparts. it is known to have a significantly higher inhibitory concentration (IC50) for fatty acid synthase, making it less effective as an inhibitor compared to BI 99179 . This characteristic makes it useful for distinguishing the specific effects of fatty acid synthase inhibition in experimental setups.

Scientific Research Applications

BI 99990 is primarily used in scientific research as a negative control to validate the effects of fatty acid synthase inhibitors like BI 99179. Its applications span various fields:

Chemistry: Used to study the specificity and efficacy of fatty acid synthase inhibitors.

Biology: Helps in understanding the role of fatty acid synthase in cellular metabolism.

Medicine: Assists in the development of therapeutic strategies targeting lipid metabolism-related diseases.

Mechanism of Action

As a negative control, BI 99990 does not exhibit the same inhibitory effects on fatty acid synthase as BI 99179. Its mechanism of action involves a significantly lower affinity for the enzyme, resulting in minimal to no inhibition. This property allows researchers to compare the effects of active inhibitors against a baseline where fatty acid synthase activity is largely unaffected .

Comparison with Similar Compounds

BI 99990 is compared with BI 99179, a highly potent and selective non-covalent inhibitor of fatty acid synthase. While BI 99179 has an IC50 of 79 nanomolar, BI 99990 has an IC50 greater than 3000 nanomolar, making it much less effective as an inhibitor . This stark difference in inhibitory concentration highlights the specificity and potency of BI 99179, while BI 99990 serves as a crucial control in experimental setups.

Similar Compounds

BI 99179: A potent fatty acid synthase inhibitor used for therapeutic research.

Platensimycin: Another fatty acid synthase inhibitor with a distinct structure and mechanism of action.

Properties

Molecular Formula |

C23H25N3O3 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide |

InChI |

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m0/s1 |

InChI Key |

YNFDIGJKJPNFFD-DLBZAZTESA-N |

Isomeric SMILES |

CCC(=O)N[C@@H]1CC[C@@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

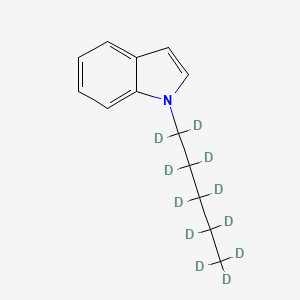

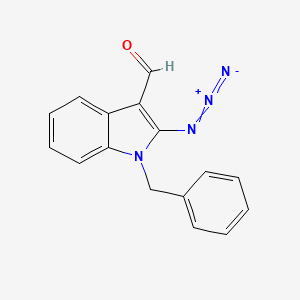

![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)

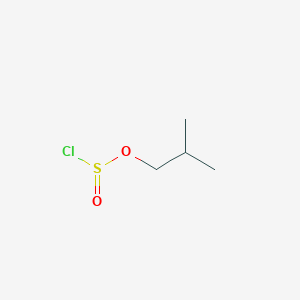

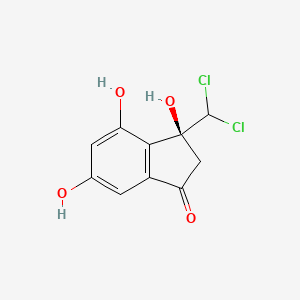

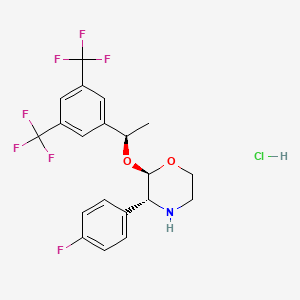

![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)

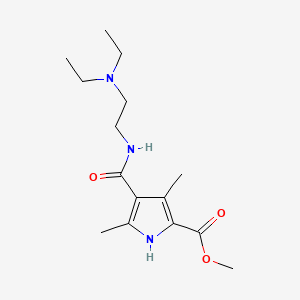

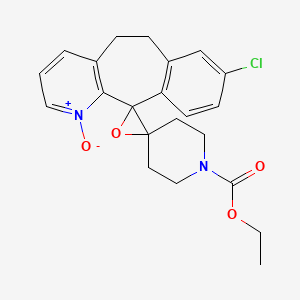

![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)

![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)